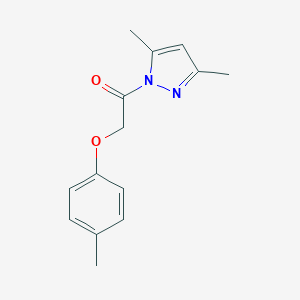
Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate
Descripción general
Descripción
Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate, often referred to as Methyl 2-Methylpropanoate, is an organic compound belonging to the class of monocarboxylic acids and derivatives. It is a white, crystalline solid with a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol. It is soluble in water, ethanol, and ether, and has a melting point of 179-181°C. It is used in a variety of industrial, pharmaceutical, and scientific applications.
Aplicaciones Científicas De Investigación
Synthesis of Bioactive Compounds
Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate: can serve as a precursor in the synthesis of various bioactive compounds. Its structure is conducive to chemical modifications that can lead to the development of new pharmaceuticals with potential anti-inflammatory and anti-tumor properties .
Development of Conducting Polymers
This compound’s phenolic structure makes it a valuable building block for creating conducting polymers. These polymers have applications in electronics and materials science, particularly in the development of organic semiconductors .
Production of Plastics and Adhesives
The thermal stability and flame resistance imparted by Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate make it an excellent additive in the production of plastics and adhesives. It helps improve the durability and safety of these materials .
Coatings Industry
In the coatings industry, this compound is used to enhance the properties of paints and coatings. It acts as an antioxidant and UV absorber, protecting surfaces from degradation due to environmental factors .
Furan Derivatives Synthesis
Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate: can be utilized in the synthesis of stable furan derivatives directly from carbohydrates. This is particularly important in the field of green chemistry, where there’s a focus on using renewable resources .
Flame Retardants
Due to its structural properties, Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate can be used in the formulation of flame retardants. These are essential for enhancing fire safety in a variety of applications, including textiles and construction materials .
Mecanismo De Acción
Target of Action
It is known that similar compounds are often involved in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
Compounds of similar structure have been known to participate in the suzuki–miyaura coupling reaction . This reaction involves the oxidative addition of electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that similar compounds can be involved in various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It is known that the presence of methyl groups can increase the intestinal metabolic stability and absorption of polyphenols , which may be relevant to this compound. The compound has a boiling point of 358.0±27.0C at 760 mmHg and a melting point of 62-66C .
Result of Action
Similar compounds have been known to modulate plant growth and root system architecture .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate. For instance, similar compounds have been shown to function as nitrification inhibitors in soil, reducing nitrogen loss by suppressing soil nitrification . Additionally, the stability of similar compounds can be influenced by factors such as air and moisture .
Propiedades
IUPAC Name |
methyl 2-(3-hydroxyphenyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLRGHYMXKKBHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



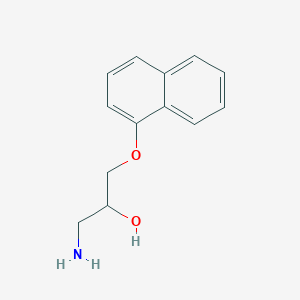
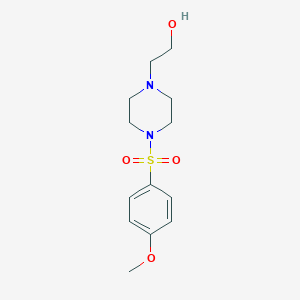
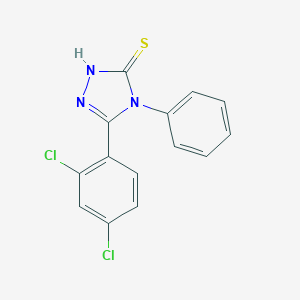
![1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B182812.png)
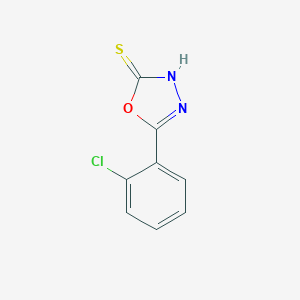
![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B182815.png)
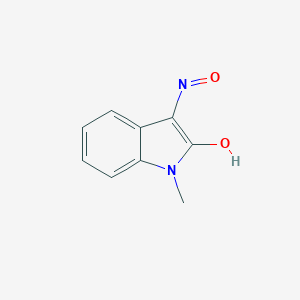
![1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid](/img/structure/B182819.png)
![Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine](/img/structure/B182820.png)

